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Abstract

This document provides a detailed application note and protocol for the asymmetric total
synthesis of (-)-Drupacine, a cephalotaxus alkaloid with demonstrated herbicidal and
nematocidal properties. The synthetic route described herein follows the seminal work of Stoltz
and coworkers, which achieved the first asymmetric total synthesis of this natural product. This
protocol highlights a convergent strategy featuring a key palladium(ll)-catalyzed aerobic
oxidative heterocyclization to construct a spirocyclic amine intermediate, an intramolecular
Heck reaction to form the seven-membered ring of the cephalotaxine core, and a final acid-
catalyzed cyclization to yield (-)-Drupacine. All quantitative data from the synthesis have been
summarized in tabular format for clarity, and detailed experimental procedures for each key
step are provided. Additionally, diagrams illustrating the overall synthetic workflow and the
mechanism of action of Drupacine as an inhibitor of the shikimate pathway are included.

Introduction

Drupacine is a structurally complex alkaloid isolated from plants of the Cephalotaxus genus. It
belongs to the cephalotaxine family of natural products, which have garnered significant
interest from the scientific community due to their diverse biological activities. Recent studies
have identified Drupacine as a potent herbicidal agent that acts by inhibiting shikimate
dehydrogenase (SkDH), a key enzyme in the shikimate pathway essential for the biosynthesis
of aromatic amino acids in plants and microorganisms.[1][2] This mode of action presents a
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promising avenue for the development of new herbicides. Furthermore, Drupacine has
exhibited nematocidal activity, suggesting its potential as a lead compound for the development
of novel crop protection agents.

The intricate molecular architecture of Drupacine has made it a challenging target for synthetic
chemists. The first asymmetric total synthesis, accomplished by the Stoltz group, provides an
elegant and efficient route to this natural product.[3] This application note serves as a
comprehensive guide for the laboratory synthesis of (-)-Drupacine, providing researchers with
the necessary protocols and data to replicate this important work.

Synthetic Strategy Overview

The total synthesis of (-)-Drupacine by Stoltz and coworkers is a multi-step process that can
be conceptually divided into three main stages:

¢ Synthesis of the Spirocyclic Amine Intermediate: The synthesis commences with the
construction of a key spirocyclic amine. This is achieved through a sequence of reactions,
including a Johnson-Claisen rearrangement, followed by an aerobic palladium(ll)-catalyzed
oxidative cyclization.

o Formation of the Cephalotaxine Core: The spirocyclic intermediate undergoes a series of
transformations to build the characteristic tetracyclic core of the cephalotaxus alkaloids. A
crucial step in this stage is an intramolecular Heck reaction, which forms the seven-
membered azepine ring.

o Final Conversion to (-)-Drupacine: The synthesis culminates in the stereoselective reduction
of an enone precursor to an 11-hydroxycephalotaxine derivative, followed by an acid-
catalyzed intramolecular cyclization to furnish the final product, (-)-Drupacine.

A schematic representation of this synthetic workflow is provided below.
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Caption: Overall workflow for the total synthesis of (-)-Drupacine.
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Quantitative Data Summary

The following tables summarize the key quantitative data for each step in the total synthesis of
(-)-Drupacine, based on the work of Stoltz and coworkers.

Table 1. Synthesis of Spirolactam 20

Starting Reagents and .
Step . o Product Yield
Material Conditions
Pd(TFA)z,
Amide 19 (1.39 NaOAc, Oz, _
1 Spirolactam 20 87.8%
g, 10.0 mmol) DMF, DMSO, 80
°C,48h

Table 2: Synthesis of Spirocyclic Amine 7a

Starting Reagents and

Step ) o Product Yield
Material Conditions
1. MesOBFa,
CH2Clz; 2.
) Boc-protected
2 Spirolactam 20 NaBHa4, EtOH; 3. ] -
amine
(Boc)20, EtsN,
CH2Cl2
Boc-protected _ Spirocyclic
3 _ LiAlHa, THF _ -
amine Amine 7a

Note: The yields for the individual steps in the conversion of spirolactam 20 to spirocyclic amine
7a are not explicitly stated in the primary literature and are part of a multi-step sequence.

Table 3: Synthesis of the Cephalotaxine Core
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Starting Reagents and .
Step . . Product Yield
Material Conditions
) ) NaBH(OAC)s,
Spirocyclic
) 1,2- Alcohols 9 and
4 Amine 7a and ) -
) dichloroethane, 10
Hemiacetal 33
24 h
Dess-Martin
Alcohols 9 and o
5 10 periodinane, Ketone -
CH2Cl2
Pdz(dba)s, P(o- o
Heck cyclization
6 Ketone tol)s, EtsN, -
product
CHsCN, 80 °C
Sequential
o o-Methoxy
7 Heck product oxidation and -
Enone 40

rearrangement

Note: The yields for these intermediate steps are part of a multi-step sequence and are not

individually reported.

Table 4: Final Conversion to (-)-Drupacine (1)

Starting Reagents and .
Step . L Product Yield
Material Conditions
a-Methoxy )
8 NaBH4, MeOH Diol 42 -
Enone 40
Diol 42 (2.6 mg, 1 N HCI, THF, 5 ]
9 (-)-Drupacine (1) 86%
7.85 pmol) h

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the total

synthesis of (-)-Drupacine.
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1. Synthesis of Spirolactam 20

To a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar is added
DMF (20 mL) and DMSO (2 mL). The flask is placed under an atmosphere of Oz. Pd(TFA)2
(333 mg, 1.0 mmol), NaOAc (1.64 g, 20 mmol), and amide 19 (1.39 g, 10.0 mmol) are added
sequentially. The resulting mixture is heated to 80 °C and stirred vigorously for 48 hours. After
cooling to room temperature, the reaction mixture is passed through a short pad of silica gel to
remove insoluble solids. The filtrate is concentrated under reduced pressure to yield a red oll.
The crude product is purified by flash chromatography (100% EtOAc) to afford spirolactam 20
(1.22 g, 87.8% yield).

2. Synthesis of Alcohols 9 and 10

To a solution of hemiacetal 33 (1.0 g, 3.17 mmol) in 1,2-dichloroethane (10 mL) is added a
solution of spiroamine 7a (410 mg, 3.33 mmol) in 1,2-dichloroethane (5 mL). The resulting
solution is treated with NaBH(OACc)s (1.0 g, 4.76 mmol) and stirred at room temperature for 24
hours. The reaction is quenched by pouring into a saturated NaHCOs solution (50 mL). The
phases are separated, and the aqueous phase is extracted with Et20 (4 x 50 mL). The
combined organic layers are dried over NazSOza, filtered, and concentrated in vacuo.

3. Synthesis of a-Methoxy Enones 40 and 41

Diketone (39 or 36) (20 mg, 0.056 mmol) is dissolved in a mixture of 1,4-dioxane (5 mL) and
2,2-dimethoxypropane (5 mL). The solution is treated with p-toluenesulfonic acid monohydrate
(42.6 mg, 0.224 mmol, 4.0 equiv) and heated at 90 °C for 5 to 7 hours. After cooling to room
temperature, the solvent is removed in vacuo. The residue is partitioned between saturated
NaHCOs (15 mL) and CHz2Clz (20 mL). The aqueous phase is extracted with CHzClz (4 x 20
mL). The combined organic layers are dried over Na:SOas, filtered, and concentrated in vacuo.

4. Synthesis of (-)-Drupacine (1)

Diol 42 (2.6 mg, 7.85 pmol) is dissolved in a mixture of THF (1.0 mL) and 1 N HCI (1.0 mL) at
room temperature. The reaction mixture is stirred at room temperature for 5 hours. The reaction
is then poured into a saturated NaHCOs solution (10 mL) and extracted with CH2Clz (5 x 10
mL). The combined organic phases are dried over NazSOs4, filtered, and concentrated to
dryness to yield (-)-Drupacine.[1]
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Mechanism of Action: Inhibition of Shikimate
Dehydrogenase

Drupacine exerts its herbicidal effects by targeting and inhibiting shikimate dehydrogenase
(SkDH).[1][2] SKDH is a critical enzyme in the shikimate pathway, which is responsible for the
de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in
plants, bacteria, fungi, and apicomplexan parasites. This pathway is absent in mammals,
making it an attractive target for the development of selective herbicides and antimicrobial

agents.

The shikimate pathway consists of seven enzymatic steps, converting chorismate from the
central carbon metabolism. SkDH catalyzes the fourth step: the NADPH-dependent reduction
of 3-dehydroshikimate to shikimate. By inhibiting SKDH, Drupacine blocks the entire
downstream production of aromatic amino acids, which are essential for protein synthesis and
the production of a wide range of secondary metabolites. This disruption of primary metabolism

ultimately leads to plant death.
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Caption: Drupacine's mechanism of action via inhibition of the shikimate pathway.
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Conclusion

The total synthesis of (-)-Drupacine developed by Stoltz and coworkers represents a
significant achievement in natural product synthesis. The protocols and data presented in this
application note provide a detailed guide for researchers to access this biologically important
molecule. The understanding of Drupacine's mechanism of action as a shikimate
dehydrogenase inhibitor opens up new possibilities for the rational design of novel herbicides
and other agrochemicals. This work underscores the power of total synthesis to not only
provide access to complex natural products but also to enable further investigation into their
biological functions and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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